molecular formula C6H7NO5 B13787475 5-Oxopyrrolidine-2,2-dicarboxylic acid CAS No. 86952-87-6

5-Oxopyrrolidine-2,2-dicarboxylic acid

Cat. No.: B13787475
CAS No.: 86952-87-6
M. Wt: 173.12 g/mol
InChI Key: LJUJYYLVEFDQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxopyrrolidine-2,2-dicarboxylic acid, also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is a cyclic amino acid with a five-membered ring structure, which includes a ketone group at the 5-position and two carboxylic acid groups at the 2-position. This compound is naturally occurring and can be found in various biological systems, including plants and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxopyrrolidine-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glutamic acid under acidic or basic conditions. This reaction typically requires heating and can be catalyzed by various reagents such as hydrochloric acid or sodium hydroxide. The reaction yields pyroglutamic acid as the main product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pyroglutamic acid, such as esters, amides, and alcohols .

Scientific Research Applications

5-Oxopyrrolidine-2,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Pyroglutamic acid has been investigated for its neuroprotective properties and its potential use in treating neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-oxopyrrolidine-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This mechanism is associated with its potential antiepileptic and neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: 5-Oxopyrrolidine-2,2-dicarboxylic acid is unique due to its combination of a ketone group and two carboxylic acid groups within a five-membered ring structure. This unique arrangement imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

CAS No.

86952-87-6

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

5-oxopyrrolidine-2,2-dicarboxylic acid

InChI

InChI=1S/C6H7NO5/c8-3-1-2-6(7-3,4(9)10)5(11)12/h1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LJUJYYLVEFDQDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1=O)(C(=O)O)C(=O)O

Origin of Product

United States

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